

Application Note: High-Throughput Quantification of Avibactam in Human Plasma

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Compound of Interest

Compound Name:	Avibactam
Cat. No.:	B1665839

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Introduction: The Clinical Imperative for Avibactam Monitoring

Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating infections caused by multidrug-resistant Gram-negative bacteria. When co-administered with ceftazidime, it restores the efficacy of this third-generation cephalosporin against a broad spectrum of pathogens harboring extended-spectrum β-lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), and other resistance mechanisms. Given the critical nature of these infections and the pharmacokinetic variability observed in patient populations, particularly those who are critically ill, therapeutic drug monitoring (TDM) of **avibactam** is paramount.^[1] Accurate and reliable quantification of **avibactam** in plasma is essential for optimizing dosing regimens to maximize therapeutic efficacy while minimizing potential toxicity.

This comprehensive guide provides detailed protocols and technical insights into the analytical methods for the quantification of **avibactam** in human plasma. We will delve into the nuances of sample preparation, chromatographic separation, and detection, with a primary focus on the gold-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative.

Methodology Deep Dive: From Sample to Signal

The accurate measurement of **avibactam** in a complex biological matrix like plasma necessitates a multi-step workflow. Each stage, from initial sample handling to final data acquisition, is critical for ensuring the integrity and reliability of the results.

Sample Preparation: The Foundation of Accurate Quantification

The primary challenge in bioanalysis is the removal of endogenous interferences, such as proteins and phospholipids, which can suppress the analyte signal and compromise the analytical column. For **avibactam**, two principal sample preparation techniques have proven effective: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

- Protein Precipitation (PPT): A Rapid and Robust Approach

PPT is a widely used technique due to its simplicity, speed, and cost-effectiveness. The underlying principle involves the addition of an organic solvent to the plasma sample, which denatures and precipitates the proteins. Acetonitrile is a common choice for this purpose.[\[2\]](#) [\[3\]](#)

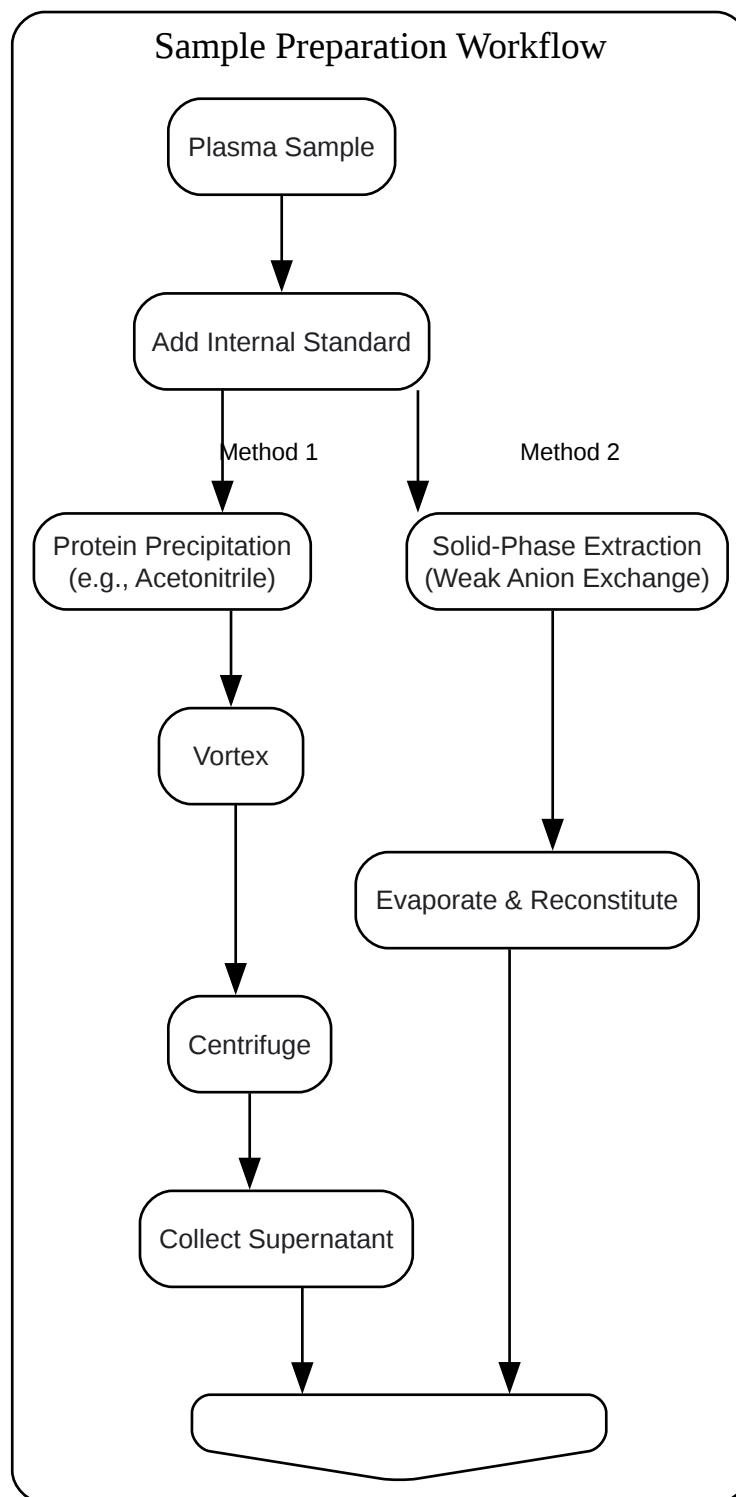
Why it works: The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation. **Avibactam**, being a small molecule, remains soluble in the resulting supernatant.

- Solid-Phase Extraction (SPE): For Enhanced Purity

SPE offers a more selective and rigorous clean-up compared to PPT. For **avibactam**, a weak anionic exchange mechanism is often employed.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Why it works: **Avibactam** possesses a carboxylate group, which is negatively charged at physiological pH. A weak anion exchange sorbent, typically with a primary or secondary amine functional group, will retain the negatively charged **avibactam** while allowing neutral and basic interferences to be washed away. The retained **avibactam** can then be eluted with a solvent that disrupts the ionic interaction. This targeted approach results in a cleaner extract, which can lead to improved sensitivity and reduced matrix effects.

Workflow Diagram: Sample Preparation



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Caption: Comparative workflows for plasma sample preparation.

Chromatographic Separation: Isolating the Analyte

Liquid chromatography is employed to separate **avibactam** from any remaining endogenous components before it enters the mass spectrometer. The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation and peak shape.

- LC-MS/MS Methods:
 - For methods where **avibactam** is analyzed separately from ceftazidime, an amide column is often utilized.[4][5][6][7][8]
 - When analyzing **avibactam** and ceftazidime simultaneously, a polar-modified C18 column or a reversed-phase HSS T3 column can be effective.[2][3][8][9]
- HPLC-UV Methods:
 - Due to the high polarity of **avibactam**, achieving sufficient retention on traditional reversed-phase columns can be challenging. The use of an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate, in the mobile phase can significantly improve retention.[10][11]

Why the choice of column matters: Amide columns are well-suited for retaining polar compounds like **avibactam** through hydrophilic interaction liquid chromatography (HILIC). Polar-modified C18 columns provide a balance of hydrophobic and polar interactions, allowing for the simultaneous retention of both the polar **avibactam** and the less polar ceftazidime.

Detection: The Precision of Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the preferred detection method for quantifying **avibactam** due to its high sensitivity and selectivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode.

The principle of MRM: In MRM, a specific precursor ion (the molecular ion of **avibactam**) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This highly specific transition provides excellent noise reduction and enhances the signal-to-noise ratio.

- Ionization Mode: **Avibactam** is typically analyzed in negative ion mode due to the presence of the readily deprotonated carboxylate group.[8][9]

Validated Protocols: A Step-by-Step Guide

The following protocol is a synthesized example based on published and validated LC-MS/MS methods.[1][2][3]

Protocol 1: LC-MS/MS Quantification of Avibactam in Human Plasma

1. Materials and Reagents:

- Avibactam** reference standard
- Stable isotope-labeled internal standard (e.g., **Avibactam-d4**)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation):

- Pipette 100 μ L of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
- Add 20 μ L of internal standard working solution.
- Add 300 μ L of acetonitrile.
- Vortex for 30 seconds.

- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 3 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- MRM Transitions:
 - **Avibactam:** m/z 263.9 → 96.1[2]
 - Internal Standard (example): m/z 267.9 → 100.1

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Validation Parameter	Typical Acceptance Criteria	Example Performance Data
Linearity (r^2)	> 0.99	> 0.995
Calibration Range	Clinically relevant range	0.005 - 5.0 $\mu\text{g/mL}$ [12] [13]
Lower Limit of Quantification (LLOQ)	Signal-to-noise > 10	0.005 $\mu\text{g/mL}$ [12] [13]
Intra-day Precision (%CV)	< 15% (< 20% at LLOQ)	< 9% [12] [13]
Inter-day Precision (%CV)	< 15% (< 20% at LLOQ)	< 9% [12] [13]
Accuracy (% bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	Within $\pm 9\%$ [12] [13]
Recovery	Consistent and reproducible	> 85%
Matrix Effect	Minimal	< 15%
Stability (Freeze-thaw, bench-top, long-term)	< 15% deviation	Stable for at least 3 freeze-thaw cycles and 6 hours at room temperature. [9]

Alternative Method: HPLC-UV

For laboratories where LC-MS/MS is not readily available, HPLC-UV offers a cost-effective alternative. However, it is generally less sensitive than LC-MS/MS.

Protocol 2: HPLC-UV Quantification of Avibactam in Human Plasma

1. Sample Preparation:

- Protein precipitation with acetonitrile followed by extraction with dichloromethane to remove the acetonitrile.[\[10\]](#)

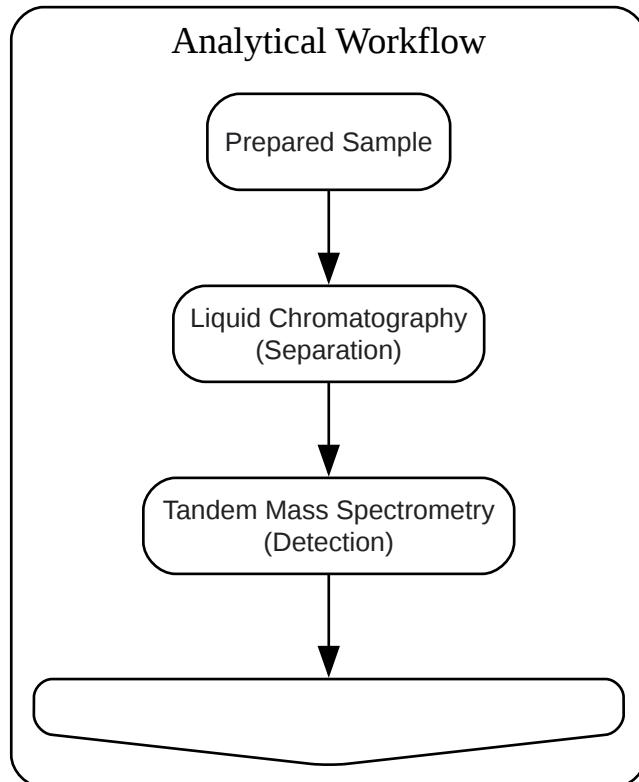
2. HPLC-UV Conditions:

- Column: A reversed-phase C18 column.

- Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile, containing an ion-pairing agent like tetrabutylammonium hydrogen sulfate.[10][11]
- Detection: UV detection at a wavelength of approximately 260 nm.[14]

Parameter	Typical Value
Linearity Range	0.5 - 50 mg/L[11]
Lower Limit of Quantification (LLOQ)	0.5 mg/L[11]
Precision (%CV)	< 3%[11]
Accuracy (% bias)	99.0 - 104%[11]

Analytical Workflow Diagram



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Caption: The core analytical workflow post-sample preparation.

Conclusion: Ensuring Therapeutic Success through Precision Analysis

The robust and validated analytical methods detailed in this guide provide the necessary tools for the accurate quantification of **avibactam** in human plasma. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the laboratory, with LC-MS/MS offering superior sensitivity and selectivity. By implementing these rigorous analytical protocols, researchers and clinicians can confidently support therapeutic drug monitoring programs, ultimately contributing to improved patient outcomes in the fight against multidrug-resistant infections.

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